2-(2,2-dimethoxyethyl)propane-1,3-diol
Overview
Description
2-(2,2-dimethoxyethyl)propane-1,3-diol is an organic compound with the molecular formula C7H16O4. It is characterized by the presence of two hydroxyl groups and a dimethoxyethyl substituent on a propane backbone. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethoxyethyl)propane-1,3-diol typically involves the reaction of diethyl (2,2-dimethoxyethyl)malonate with a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride. The reaction proceeds through the reduction of the ester groups to yield the desired diol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-dimethoxyethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be further reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of simpler alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
2-(2,2-dimethoxyethyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethoxyethyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The dimethoxyethyl substituent can also participate in steric and electronic interactions, affecting the compound’s overall behavior in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-propanediol: Similar in structure but lacks the dimethoxyethyl substituent.
1,3-Propanediol: A simpler diol with only two hydroxyl groups and no additional substituents.
Uniqueness
2-(2,2-dimethoxyethyl)propane-1,3-diol is unique due to the presence of the dimethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other similar diols. This makes it valuable in specific synthetic and industrial applications where these properties are advantageous .
Properties
CAS No. |
99776-32-6 |
---|---|
Molecular Formula |
C7H16O4 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(2,2-dimethoxyethyl)propane-1,3-diol |
InChI |
InChI=1S/C7H16O4/c1-10-7(11-2)3-6(4-8)5-9/h6-9H,3-5H2,1-2H3 |
InChI Key |
HZMZQSQAYFTAPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC(CO)CO)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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